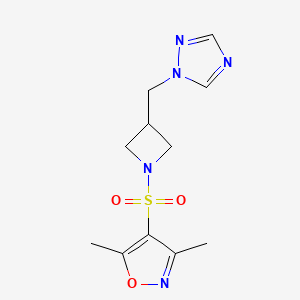
4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a useful research compound. Its molecular formula is C11H15N5O3S and its molecular weight is 297.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, alongside data tables summarizing key findings.
Synthesis and Structural Properties
The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The triazole and isoxazole moieties are particularly significant due to their roles in biological interactions.
Synthetic Route Overview
- Formation of the Triazole Ring : The triazole is synthesized via a click chemistry approach, often involving azides and alkynes.
- Azetidine Incorporation : The azetidine ring is introduced through nucleophilic substitution reactions.
- Sulfonyl Group Attachment : The sulfonyl group enhances the compound's solubility and reactivity.
Key Structural Features
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 284.34 g/mol |
| IUPAC Name | This compound |
| Melting Point | Not specified |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit enzymes by mimicking substrate structures, which is crucial for its potential as an antifungal and anticancer agent.
- Protein Binding Affinity : Studies have shown that the compound exhibits a strong binding affinity to bromodomain-containing proteins (BRD), which are involved in epigenetic regulation. This binding can inhibit their activity and affect gene expression related to cancer progression .
Anticancer Activity
Research has demonstrated that derivatives of 3,5-dimethylisoxazole exhibit significant anticancer properties. For instance, a study on a related compound showed an IC50 value indicating potent inhibition of BRD4, a target implicated in various cancers .
Antifungal Activity
The triazole derivatives have been widely studied for their antifungal properties. Their mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are essential for ergosterol biosynthesis in fungal cell membranes.
Efficacy Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 5.6 | Inhibition of BRD4 |
| Compound B | MCF7 | 3.2 | Apoptosis induction |
| Compound C | A549 | 7.8 | Cell cycle arrest |
Antifungal Activity Data
| Compound | Fungi Strain | MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Triazole Derivative | Candida albicans | 0.25 | Inhibition of ergosterol synthesis |
| Triazole Derivative | Aspergillus fumigatus | 0.5 | Disruption of cell membrane integrity |
Properties
IUPAC Name |
3,5-dimethyl-4-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O3S/c1-8-11(9(2)19-14-8)20(17,18)16-4-10(5-16)3-15-7-12-6-13-15/h6-7,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUZARUMCFLOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)CN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














